molecular formula C8H10N2O3 B11051435 Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11051435
M. Wt: 182.18 g/mol
InChI Key: NQMFGTSGIYCOSE-UHFFFAOYSA-N
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Description

Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a unique combination of functional groups, including an oxazole ring, a cyano group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl cyanoacetate with appropriate reagents under controlled conditions. One common method involves the cyclization of ethyl cyanoacetate with salicylaldehyde, followed by selective cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts such as L-proline and oxalic acid to promote the formation of the desired product efficiently .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry principles are often employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)7-5-6(3-4-9)13-10-7/h6H,2-3,5H2,1H3

InChI Key

NQMFGTSGIYCOSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC#N

Origin of Product

United States

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